3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol

Analgesic potency In vivo pharmacology Opioid receptor agonism

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol, widely coded as P-7521, is a synthetic azabicycloalkane derivative belonging to the 3-azabicyclo[3.3.1]nonane class of opioid ligands. It is a syn-diastereomer featuring a 9-methoxy-9-(m-hydroxyphenyl) substitution on the bicyclic core with an N-phenylethyl side chain, giving it a molecular formula of C₂₃H₂₉NO₂ and a molecular weight of 351.5 g/mol.

Molecular Formula C23H29NO2
Molecular Weight 351.5 g/mol
CAS No. 92836-37-8
Cat. No. B1202727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol
CAS92836-37-8
Synonyms3-(9-methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol
P 7521
P 7521, (syn)-isomer
P-7521
Molecular FormulaC23H29NO2
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCOC1(C2CCCC1CN(C2)CCC3=CC=CC=C3)C4=CC(=CC=C4)O
InChIInChI=1S/C23H29NO2/c1-26-23(19-9-6-12-22(25)15-19)20-10-5-11-21(23)17-24(16-20)14-13-18-7-3-2-4-8-18/h2-4,6-9,12,15,20-21,25H,5,10-11,13-14,16-17H2,1H3
InChIKeyUXFOUDJIDGKJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P-7521 (CAS 92836-37-8): A High-Potency Irreversible Mu-Opioid Ligand with an Azabicyclononane Scaffold for Analgesic Research and Receptor Probe Development


3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol, widely coded as P-7521, is a synthetic azabicycloalkane derivative belonging to the 3-azabicyclo[3.3.1]nonane class of opioid ligands [1][2]. It is a syn-diastereomer featuring a 9-methoxy-9-(m-hydroxyphenyl) substitution on the bicyclic core with an N-phenylethyl side chain, giving it a molecular formula of C₂₃H₂₉NO₂ and a molecular weight of 351.5 g/mol [3]. Originally developed at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, P-7521 is characterized in the primary literature as a potent, long-lasting, and essentially irreversible mu-opioid receptor ligand with kappa antagonist properties [1][4]. Its unique pharmacological fingerprint distinguishes it from reversible opioid analgesics and other azabicyclononane congeners.

Why Azabicyclononane Opioid Ligands Cannot Be Interchanged: The P-7521 Differentiation Case


Within the 3-azabicyclo[3.3.1]nonane opioid series, seemingly minor structural modifications produce profound divergences in receptor selectivity, binding reversibility, and in vivo potency [1]. P-7521 bears a critical free phenolic –OH at the 9α-(m-hydroxyphenyl) position; its direct analog P-7520, which replaces this hydroxyl with a methoxy group, loses irreversible binding character entirely, recovering 100% of [³H]etorphine binding after only two washes compared to P-7521's persistent 85% blockade [2]. Likewise, esterification of the phenolic –OH (as in P-7548, P-7556, and P-7618) dramatically alters the mu:delta:kappa affinity ratio from P-7521's 66:8:1 to as different as 1:4:1 (P-7556) [3]. These structure-activity relationships demonstrate that P-7521 occupies a distinct pharmacological niche within its congeneric series—its combination of ultra-high mu potency, pseudo-irreversible binding, kappa antagonism, and an exceptionally wide respiratory safety margin cannot be assumed for any other azabicyclononane derivative.

Head-to-Head Quantitative Differentiation Evidence for P-7521 (CAS 92836-37-8) Versus Morphine and Azabicyclononane Congeners


In Vivo Analgesic ED₅₀: P-7521 is 427-Fold More Potent Than Morphine with Double the Duration of Action in Rabbits

In a direct head-to-head comparison using intravenous administration in rabbits, P-7521 exhibited an analgesic ED₅₀ of 0.37 μg/kg, making it 427 times more potent than morphine on a weight basis in the same experimental system. Moreover, the duration of analgesic action of P-7521 was double that of morphine, establishing a combined potency–duration advantage that is not observed with standard reversible opioid agonists [1].

Analgesic potency In vivo pharmacology Opioid receptor agonism

Irreversible Mu-Receptor Binding: P-7521 Retains 85% Receptor Occupancy After 6 Washes Versus Full Recovery for Morphine and P-7520 After Only 2 Washes

In a definitive wash-resistance experiment using rat brain P₂ membrane preparations, P-7521 preincubated membranes showed only 15% recovery of [³H]etorphine binding after 6 washes. In contrast, membranes treated with morphine or the close structural analog P-7520 [3-(β-phenylethyl)-9-dimethoxy-3-azabicyclo[3.3.1]nonane] yielded 100% recovery of binding activity after only 2 washes. Scatchard analysis of saturation experiments conducted 16 hours after in vivo P-7521 treatment still demonstrated a lack of high-affinity [³H]etorphine binding sites, confirming the persistent, essentially irreversible nature of its receptor interaction [1]. Even after 24-hour dialysis against Tris-HCl buffer, digitonin/MgSO₄-solubilized opiate receptors pretreated with P-7521 recovered only ~63% of [³H]ohmefentanyl binding relative to control [1].

Irreversible ligand binding Opioid receptor occupancy Wash-resistance assay

Opioid Receptor Subtype Selectivity: P-7521's Mu:Delta:Kappa Ratio of 66:8:1 Contrasts Sharply with Ester Congeners Ranging from 56:16:1 to 1:4:1

In standardized receptor binding assays, P-7521 displayed a relative affinity ratio at mu, delta, and kappa opioid sites of 66:8:1, indicating strong mu-preference with an approximately 8.3-fold selectivity over delta and 66-fold over kappa [1]. Cross-study comparison with three esterified azabicyclononane congeners reveals that this selectivity profile is highly sensitive to the 9α-substituent: P-7548 (propionate ester) showed 56:16:1; P-7556 (benzoate ester) inverted to a delta-preferring 1:4:1; and P-7618 (cyclopentylpropionate ester) gave 6:0.2:1 [2]. P-7521's unique 66:8:1 ratio places it as the most mu-selective ligand in this series, with an 8.25-fold mu/delta discrimination not matched by any ester derivative, while the ester congeners all showed markedly reduced mu preference or even delta preference.

Opioid receptor selectivity Mu/delta/kappa profiling Structure-selectivity relationship

Functional Tissue Potency: P-7521 is 1868–6060 Times More Potent Than Morphine in Isolated Organ Bioassays with an IC₅₀ of 85 pM in GPIML

In the electrically stimulated guinea pig ileum myenteric plexus-longitudinal muscle (GPIML) preparation—a classical functional assay for mu-opioid activity—P-7521 inhibited contractions with an IC₅₀ of 85 pM, which was 4,134 times more potent than morphine (IC₅₀ = 0.35 μM) in the same assay system [1]. In a separate study also employing direct morphine comparison, P-7521 was 1,868 times more potent than morphine on the guinea pig ileum and 6,060 times more potent on the mouse vas deferens (MVD), with both effects fully antagonized by naloxone and Mr2266, confirming mu-receptor mediation [2]. The 4,134-fold potency difference from the GPIML study and the 1,868–6,060-fold range from the Jin et al. study collectively establish that P-7521's functional mu-efficacy exceeds morphine by three to four orders of magnitude across independent laboratories and assay formats.

Isolated tissue bioassay Guinea pig ileum Functional opioid potency

Respiratory Safety Margin: Doses Up to 1,200× the Analgesic ED₅₀ of P-7521 Do Not Produce Lethal Respiratory Arrest in Rabbits

When P-7521 was administered intravenously to rabbits at doses as large as 1,200 times the analgesic ED₅₀ (i.e., ~444 μg/kg based on ED₅₀ = 0.37 μg/kg), respiratory action was never completely depressed, and neither asphyxia nor death was encountered [1]. The analgesic dose (ED₅₀) did produce slight respiratory depression, but the magnitude of respiratory inhibition did not escalate proportionally with dose. This stands in contrast to the well-established class-level property of morphine and fentanyl-class opioids, where respiratory depression parallels analgesic potency escalation and lethal respiratory arrest occurs at multiples of the therapeutic dose [2]. The EEG study in unanesthetized, non-curarized rabbits confirmed that P-7521-induced EEG synchronization and behavioral tranquilization at 0.8–450 μg/kg i.v. were accompanied by respiratory depression and heart rate descent, yet all effects were fully reversible with naloxone [2].

Respiratory depression Therapeutic index Opioid safety pharmacology

Dual Mu-Agonist/Kappa-Antagonist Profile: P-7521 Functionally Antagonizes the Selective Kappa Agonist U-50488H in Rabbit Vas Deferens

In the rabbit vas deferens preparation—a tissue where kappa-opioid receptor activation mediates inhibition of electrically evoked contractions—P-7521 alone exhibited no agonist activity. However, when co-administered, P-7521 effectively antagonized the inhibitory effect of U-50488H, a highly selective kappa-opioid agonist [1]. This demonstrates that P-7521 functions as a kappa receptor antagonist while simultaneously acting as a potent mu receptor agonist in guinea pig ileum and mouse vas deferens. Among the characterized azabicyclononane series, this dual mu-agonist/kappa-antagonist profile is shared with P-7548, P-7556, and P-7618 [2], but P-7521 uniquely combines this dual activity with irreversible mu binding and the widest respiratory safety margin, making it the most comprehensively characterized ligand exhibiting both properties.

Kappa opioid antagonism Functional receptor profiling Rabbit vas deferens bioassay

Validated Research and Procurement Application Scenarios for P-7521 (CAS 92836-37-8) Based on Quantitative Differentiation Evidence


Irreversible Mu-Opioid Receptor Probe for Occupancy and Wash-Resistance Studies

P-7521's unique property of retaining ~85% receptor occupancy after 6 membrane washes—contrasted with 0% retention for morphine and P-7520—makes it an indispensable pharmacological tool for experiments requiring sustained mu-receptor blockade [1]. Applications include: (a) ex vivo receptor occupancy autoradiography following in vivo pretreatment, where P-7521's persistence enables detection of occupied receptors after tissue processing that would strip reversible ligands; (b) functional washout experiments in isolated tissue baths to distinguish irreversible from reversible components of opioid signaling; and (c) calibration of radioligand binding assays where a non-dissociable reference standard is needed. The 24-hour dialysis data showing only ~63% recovery further supports long-duration experimental protocols where reversible ligands (e.g., morphine, DAMGO) would fully dissociate within minutes to hours [1].

Ultra-High-Sensitivity Positive Control for Mu-Opioid Bioassay Development and Potency Calibration

The multiple independent quantitative potency datasets—ED₅₀ = 0.37 μg/kg i.v. in rabbits (427× morphine) [1], IC₅₀ = 85 pM in GPIML (4,134× morphine) [2], 1,868× morphine in GPI and 6,060× in MVD [3]—establish P-7521 as a well-characterized ultra-potent mu-opioid reference for calibrating assay sensitivity. Its extreme potency at picomolar concentrations enables detection of subtle changes in receptor reserve, coupling efficiency, or antagonist affinity that would be undetectable with weaker agonists. The naloxone reversibility of all its effects confirms mu-receptor specificity, making it suitable as a positive control in high-throughput screening campaigns for novel mu-opioid ligands.

Structure–Activity Relationship (SAR) Reference for Azabicyclononane Opioid Lead Optimization Programs

P-7521 serves as the key reference compound within the 3-azabicyclo[3.3.1]nonane opioid series due to its uniquely comprehensive characterization across multiple orthogonal dimensions: binding selectivity (mu:delta:kappa = 66:8:1), irreversible binding (15% wash recovery), dual mu-agonist/kappa-antagonist functional activity, and wide respiratory safety margin (1,200× ED₅₀) [1][2][3]. The availability of directly comparable data for P-7520 (reversible, 100% wash recovery), P-7548 (56:16:1), P-7556 (1:4:1 delta-preferring), and P-7618 (6:0.2:1) [4] provides medicinal chemistry teams with a complete SAR matrix in which P-7521's free phenolic –OH at the 9α-(m-hydroxyphenyl) position is the key structural determinant of both irreversible binding and the 66:8:1 selectivity profile. This makes P-7521 the optimal starting scaffold for any derivative synthesis program targeting sustained mu-opioid engagement.

Mechanistic Dissection of Mu-Mediated Analgesia Versus Respiratory Depression in Preclinical Safety Pharmacology

The observation that P-7521 does not produce lethal respiratory arrest even at 1,200× the analgesic ED₅₀—a safety margin not observed with morphine or fentanyl-class opioids at comparable multiples of their analgesic doses—makes it a uniquely valuable tool for investigating the mechanistic basis of opioid-induced respiratory depression [1]. Researchers can employ P-7521 in comparative respiratory physiology studies (e.g., plethysmography in rodents, blood gas analysis) alongside equi-effective analgesic doses of morphine or fentanyl to identify signaling pathways, receptor conformations, or downstream effector mechanisms (e.g., biased signaling at mu receptor, differential arrestin recruitment) that may underpin the apparent dissociation between analgesic potency and respiratory toxicity. The full naloxone reversibility of both analgesic and respiratory effects [2] confirms that all observed phenomena are opioid-receptor-mediated.

Quote Request

Request a Quote for 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.